9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 898442-12-1
VCID: VC4147053
InChI: InChI=1S/C22H20ClN5O2/c1-22(2,3)13-7-9-15(10-8-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-5-4-6-14(23)11-12/h4-11H,1-3H3,(H2,24,29)(H,26,30)
SMILES: CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl
Molecular Formula: C22H20ClN5O2
Molecular Weight: 421.89

9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898442-12-1

Cat. No.: VC4147053

Molecular Formula: C22H20ClN5O2

Molecular Weight: 421.89

* For research use only. Not for human or veterinary use.

9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide - 898442-12-1

Specification

CAS No. 898442-12-1
Molecular Formula C22H20ClN5O2
Molecular Weight 421.89
IUPAC Name 9-(4-tert-butylphenyl)-2-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C22H20ClN5O2/c1-22(2,3)13-7-9-15(10-8-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-5-4-6-14(23)11-12/h4-11H,1-3H3,(H2,24,29)(H,26,30)
Standard InChI Key YXIWXEAICVFDSA-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Properties

The compound is characterized by:

ParameterValueSource
CAS Number898442-12-1
Molecular FormulaC₂₂H₂₀ClN₅O₂
Molecular Weight421.89 g/mol
IUPAC Name9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
SMILESCC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl

The structure includes:

  • Purine core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9.

  • Substituents:

    • 8-Oxo group: A ketone moiety at position 8.

    • 6-Carboxamide: A carboxamide group at position 6.

    • 9-(4-(tert-butyl)phenyl): A bulky tert-butylphenyl group at position 9.

    • 2-(3-Chlorophenyl): A chlorophenyl substituent at position 2.

Synthetic Routes and Characterization

General Synthesis Pathway

The synthesis typically involves multi-step reactions:

  • Purine core formation: Starting from adenine or guanine derivatives, the core is constructed via cyclization or ring-closure reactions.

  • Substituent introduction:

    • 3-Chlorophenyl group: Introduced via nucleophilic aromatic substitution or coupling reactions.

    • tert-butylphenyl group: Attached through alkylation or Suzuki coupling.

  • Oxidation and functionalization: Oxidation of the 8-position to form the ketone and introduction of the carboxamide group at position 6.

Reaction conditions often include:

  • Temperature control: Room temperature to reflux.

  • Solvents: Dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Catalysts: Palladium catalysts for coupling reactions or acid/base for cyclization .

Analytical Methods

Key characterization techniques include:

MethodPurposeSource
NMR (¹H/¹³C)Structural elucidation
HPLCPurity assessment
Mass Spectrometry (MS)Molecular weight confirmation
CompoundKey SubstituentsBiological FocusSource
9-(4-(tert-butyl)phenyl)-2-(2,5-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide2,5-DimethoxyphenylAnti-inflammatory activity
9-(4-(tert-butyl)phenyl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide2,4-DichlorophenylAntitumor research
2-(3-Chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide3,4-DimethoxyphenylReceptor binding studies

The tert-butyl group may enhance metabolic stability, while chlorophenyl substituents modulate electronic interactions .

Research Applications and Challenges

Current Research Trends

  • Drug discovery: Screening in kinase inhibitor libraries.

  • Structural biology: Use in X-ray crystallography to study protein-ligand interactions.

  • Synthetic optimization: Development of greener synthesis routes (e.g., solvent-free reactions) .

Limitations and Future Directions

ChallengePotential SolutionSource
Low aqueous solubilityProdrug design or formulation
Limited in vivo dataPreclinical pharmacokinetic studies
Synthetic complexityCatalytic asymmetric synthesis

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